![molecular formula C22H20ClN5O3 B2754516 N-cyclopropyl-1-{4-[(2-methoxybenzoyl)amino]benzoyl}prolinamide CAS No. 1251590-69-8](/img/structure/B2754516.png)
N-cyclopropyl-1-{4-[(2-methoxybenzoyl)amino]benzoyl}prolinamide
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Description
N-cyclopropyl-1-{4-[(2-methoxybenzoyl)amino]benzoyl}prolinamide, commonly referred to as CPP, is a proline-based cyclic peptide that has gained significant attention in the scientific community due to its unique properties and potential applications. CPP is a synthetic compound that has been developed through sophisticated chemical methods, and it has been extensively studied for its potential therapeutic applications.
Scientific Research Applications
Environmental Fate and Behavior of Related Compounds
Research on parabens, structurally related to benzoylamino derivatives, indicates their widespread use in consumer products and their subsequent presence in aquatic environments. Parabens, including methylparaben and propylparaben, show biodegradability but persist at low concentrations in water bodies, indicating potential environmental impacts of similar compounds (Haman, Dauchy, Rosin, & Munoz, 2015).
Pharmacological Properties and Clinical Use
A study on metoclopramide highlights its diverse pharmacological applications, including use in gastrointestinal diagnostics and treatment of vomiting and gastro-intestinal disorders. This showcases the potential for structurally complex compounds to have multifaceted therapeutic applications (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).
properties
IUPAC Name |
N-(3-chlorophenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O3/c1-14-24-19(15-7-9-18(31-3)10-8-15)12-20-25-27(22(30)28(14)20)13-21(29)26(2)17-6-4-5-16(23)11-17/h4-12H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMOWCUUCCICDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=NN(C(=O)N12)CC(=O)N(C)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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